molecular formula C36H33N2O6P B147557 Cathepsin G Inhibitor I CAS No. 429676-93-7

Cathepsin G Inhibitor I

Número de catálogo B147557
Número CAS: 429676-93-7
Peso molecular: 620.6 g/mol
Clave InChI: GNOZQRKYZJSIPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cathepsin G Inhibitor I, also referenced under CAS 429676-93-7, is a potent, selective, reversible, and competitive non-peptide inhibitor of Cathepsin G . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .


Molecular Structure Analysis

The empirical formula of Cathepsin G Inhibitor I is C36H33N2O6P . The molecular weight is 620.63 . The InChI key is GNOZQRKYZJSIPZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cathepsin G Inhibitor I shows reversible, competitive inhibition with IC50 and Ki values of 53 ± 12 (N = 10) and 63 ± 14 nM (N = 5), respectively . It inhibits cathepsin G-induced activation of IL-36 in neutrophil degranulates when used at a concentration of 10 µM .


Physical And Chemical Properties Analysis

Cathepsin G Inhibitor I is a solid substance with a white color . It is soluble in DMSO at 5 mg/mL and in methanol .

Aplicaciones Científicas De Investigación

Inflammatory Diseases and Procoagulant Conditions

Field

This application falls under the field of Medical Science , specifically in the treatment of Inflammatory Diseases and Procoagulant Conditions .

Application

Inhibitors of Cathepsin G (CatG) are suitable for the treatment of inflammatory diseases and procoagulant conditions . The impaired balance between CatG and its physiological inhibitors can lead to tissue destruction and platelet aggregation .

Autoimmune Diseases

Field

This application is in the field of Immunology , specifically in the study and treatment of Autoimmune Diseases .

Application

Cathepsin G has important effects on inflammation and immune reaction, and may be a key factor in the pathogenesis of some autoimmune diseases .

Method

The method involves the regulation of Cathepsin G levels in the body using Cathepsin G Inhibitor I .

Results

Regulating the levels of Cathepsin G in the body can help in controlling the symptoms and progression of certain autoimmune diseases .

Proinsulin Processing

Field

This application is in the field of Endocrinology , specifically in Proinsulin Processing .

Application

Cathepsin G is involved in proinsulin processing .

Results

The regulation of Cathepsin G activity can help in controlling proinsulin processing, which is crucial in the management of diabetes .

Regulation of Normal Physiological Processes

Field

This application is in the field of Immunology .

Application

Cathepsin G (CathG) is a serine protease that controls the functional state of immune cells and is traditionally considered to be one of the effectors of inflammation . It can regulate normal physiological processes .

Results

The regulation of Cathepsin G activity can lead to a modulation of chemotaxis and intercellular interactions, activation of the local renin-angiotensin system (RAS) of granulocytes, initiation of apoptosis, and many other processes .

Treatment of Chronic Obstructive Pulmonary Disease (COPD) and Asthma

Field

This application is in the field of Pulmonology .

Results

The inhibition of Cathepsin G with its inhibitor reduced the symptoms of COPD and asthma .

Treatment of Autoimmune Diseases

Application

Cathepsin G may be a key factor in the pathogenesis of some autoimmune diseases .

Results

Studies have shown that mice with loss-of-function mutations in Cathepsin G were resistant to experimental arthritis .

Antimicrobial Properties

Field

This application is in the field of Microbiology .

Application

Cathepsin G has been found to have antimicrobial properties .

Results

The regulation of Cathepsin G activity can help in controlling the spread of pathogens .

Treatment of Chronic Inflammatory Processes

Application

Cathepsin G activity is involved in the pathogenesis of some diseases associated with chronic inflammatory processes such as various neuropathies, atherosclerosis, chronic obstructive pulmonary disease, tumor processes and others .

Results

The inhibition of Cathepsin G with its inhibitor reduced the symptoms of these chronic inflammatory diseases .

Control of Blood Pressure and Induction of Thrombogenesis

Field

This application is in the field of Cardiology .

Application

Cathepsin G can control the blood pressure and induce thrombogenesis .

Results

The regulation of Cathepsin G activity can help in controlling blood pressure and preventing thrombogenesis .

Safety And Hazards

Cathepsin G Inhibitor I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The use of Cathepsin G Inhibitor I may be a future potential therapeutic means to reduce CAT-induced COL1 formation and to hamper endometrosis establishment . Additionally, the development of new antibody-drug conjugates (ADCs) that offer more effective and personalized therapeutic options for cancer patients is anticipated .

Propiedades

IUPAC Name

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZQRKYZJSIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431393
Record name Cathepsin G Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cathepsin G Inhibitor I

CAS RN

429676-93-7
Record name Cathepsin G Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cathepsin G Inhibitor I
Reactant of Route 2
Reactant of Route 2
Cathepsin G Inhibitor I
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cathepsin G Inhibitor I
Reactant of Route 4
Reactant of Route 4
Cathepsin G Inhibitor I
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cathepsin G Inhibitor I
Reactant of Route 6
Reactant of Route 6
Cathepsin G Inhibitor I

Citations

For This Compound
92
Citations
SM Woo, KJ Min, SU Seo, S Kim, JW Park, DK Song… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Cathepsin G inhibitor I sensitizes TRAIL-mediated apoptosis in human renal carcinoma … First, we examined the effect of cathepsin G inhibitor I (Cat GI) on TRAIL (sub-toxic dosage)-…
Number of citations: 14 www.ncbi.nlm.nih.gov
N Faraday, K Schunke, S Saleem, J Fu, B Wang… - PloS one, 2013 - journals.plos.org
… We hypothesized that cathepsin G inhibitor I antagonized the pro-aggregatory effect of neutrophils by blocking the effect of neutrophil cathepsin G on platelet PAR4. To test this …
Number of citations: 79 journals.plos.org
A Amaral, C Fernandes, S Morazzo… - Frontiers in Veterinary …, 2020 - frontiersin.org
… Cathepsin G (CAT), a protease present in NETs, is inhibited by specific inhibitors, such as cathepsin G inhibitor I (INH; β-keto-phosphonic acid). Matrix metallopeptidases (MMPs) are …
Number of citations: 12 www.frontiersin.org
N Méthot, J Rubin, D Guay, C Beaulieu, D Ethier… - Journal of Biological …, 2007 - ASBMB
… Rabbit anti-human cathepsin G antibody and cathepsin G inhibitor I were obtained from EMD Biosciences (San Diego, CA). Aprotinin-agarose, cycloheximide, β-estradiol, E64, and …
Number of citations: 99 www.jbc.org
E Gorodkiewicz, E Regulska, K Wojtulewski - Microchimica Acta, 2011 - Springer
… Highly selective interaction of CatG with immobilized cathepsin G inhibitor I (CGI-I) was utilised for sensor development. CGI-I, a potent, selective, reversible, competitive, non-peptide …
Number of citations: 20 link.springer.com
AJ Gale, D Rozenshteyn - Thrombosis and haemostasis, 2008 - thieme-connect.com
… Hirudin,humanneutrophil cathepsin G and cathepsin G inhibitor I were purchased from Calbiochem/EMDBiosciences (La Jolla,CA,USA).Inmost experiments we used recombinant …
Number of citations: 40 www.thieme-connect.com
SS Burgener, NGF Leborgne, SJ Snipas, GS Salvesen… - Cell reports, 2019 - cell.com
Neutrophil granule serine proteases contribute to immune responses through cleavage of microbial toxins and structural proteins. They induce tissue damage and modulate …
Number of citations: 157 www.cell.com
ED Son, H Kim, H Choi, SH Lee, JY Lee… - Journal of …, 2009 - jdsjournal.com
… whether the inhibition of cathepsin G inhibited Fn fragmentation, cathepsin G (1 mU/ml) was added at the same time to NHFs in the presences or absence of cathepsin G inhibitor I (β-…
Number of citations: 42 www.jdsjournal.com
A Mambole, D Baruch, P Nusbaum, S Bigot… - Journal of Biological …, 2008 - ASBMB
… Indeed, it is inhibited by α1-antichymotrypsin and cathepsin G inhibitor I and is reproduced by exogenous purified cathepsin G. The resulting membrane-anchored C-terminal fragment, …
Number of citations: 39 www.jbc.org
DL Frey, M Guerra, MA Mall, C Schultz - JoVE (Journal of Visualized …, 2021 - jove.com
… Add an appropriate specific NSP inhibitor (for NE use Sivelestat at 225 µM final concentration, for CG use cathepsin G Inhibitor I at 100 µM) to the negative control (NC) test tube. …
Number of citations: 9 www.jove.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.